molecular formula C23H19NO3S2 B2816338 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide CAS No. 2034502-04-8

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide

Cat. No. B2816338
CAS RN: 2034502-04-8
M. Wt: 421.53
InChI Key: UBYQBPNEJKDUKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide” is not available, a related compound, “2-hydroxy-2,2-di(thiophen-2-yl)acetic acid”, has been synthesized using thiophen-2-yl magnesium bromide and thienylglycoxylate dethyle in tetrahydrofuran and diethyl ether at -60℃ .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide have been synthesized, displaying significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains, suggesting their potential in medicinal applications (Altundas et al., 2010).

Antioxidant Activity

Sterically hindered phenols related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide, synthesized as potential antioxidants, have shown promise in hydrogen bond formation, indicated by UV and IR spectroscopy (Storozhok et al., 2013).

Anticonvulsant Potential

In the field of neurology, derivatives of thiadiazole, a structurally similar compound, have shown high anticonvulsive activity, suggesting potential applications of related compounds in anticonvulsant therapies (Sych et al., 2018).

Electroactive Polymer Synthesis

The compound has been utilized in the synthesis of electroactive polymers, indicating its utility in material science and electronics. These polymers have been studied for their electrical conductivity and fluorescence properties (Kaya & Aydın, 2012).

Antitumor Activity

Related compounds have shown promising inhibitory activities against cancer cell growth, particularly in histone deacetylase inhibition, which is a significant area in cancer research (Hirata et al., 2012).

Radical Scavenging Activity

Nitrogen-containing bromophenols, structurally similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide, have demonstrated potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Anti-Microbial Evaluation

Compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide have been evaluated for their anti-microbial activity, showing potential as antibacterial agents (Spoorthy et al., 2021).

properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S2/c25-22(18-10-4-5-11-19(18)27-17-8-2-1-3-9-17)24-16-23(26,20-12-6-14-28-20)21-13-7-15-29-21/h1-15,26H,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYQBPNEJKDUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide

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